2-(chloromethyl)-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

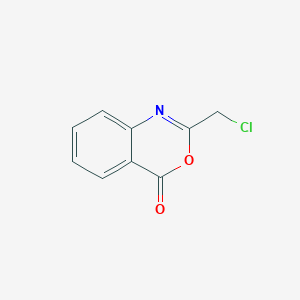

2-(chloromethyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a chloromethyl group attached to the benzoxazinone core. Benzoxazinones are known for their diverse biological activities and are widely used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazinone ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement with amines, thiols, or oxygen nucleophiles. A notable example is its reaction with potassium phthalimide to form 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, a precursor to bioactive molecules:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| With potassium phthalimide | DMF, 25°C, 4–6 h | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 60% |

| With hydrazine hydrate | Refluxing ethanol, 3 h | 3-Aminoquinazolin-4-one derivatives | 75–90% |

This substitution proceeds via an Sₙ2 mechanism, facilitated by the electron-withdrawing benzoxazinone ring. The reaction with hydrazine further leads to ring expansion, forming 3-aminoquinazolin-4-ones through nucleophilic addition and subsequent cyclization .

Cyclocondensation with Carboxylic Acids

2-(Chloromethyl)-4H-3,1-benzoxazin-4-one participates in cyclocondensation reactions with anthranilic acid derivatives. For example, in the presence of cyanuric chloride and triethylamine, it forms 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one via an iminium intermediate:

Mechanism :

-

Activation of anthranilic acid by cyanuric chloride.

-

Formation of an active ester intermediate.

This method avoids harsh acidic conditions and achieves cyclization at ambient temperatures (20–25°C), improving yields compared to traditional approaches .

Catalytic Hydrogenation and Functionalization

The chloromethyl group can be reduced catalytically to generate reactive intermediates. For instance, hydrogenation over palladium-carbon converts the compound to 2-aminomethyl derivatives, which are further functionalized:

| Transformation | Catalyst | Product | Application |

|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ (1 atm) | 2-Aminomethyl-4H-3,1-benzoxazin-4-one | Elastase inhibitor synthesis |

The resulting amine derivatives are pivotal in synthesizing peptidomimetics and enzyme inhibitors .

Reactions with Amines and Peptides

The compound reacts with protected amino acids or peptides under mild conditions (e.g., tetrahydrofuran, 25°C, 3–20 h) to form amide-linked conjugates. Key features include:

-

Regioselectivity : The chloromethyl group reacts preferentially over the benzoxazinone carbonyl.

-

Protection Strategies : Carboxyl groups in peptides are protected as tert-butyl esters to prevent side reactions .

Stability and Reaction Optimization

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-(Chloromethyl)-4H-3,1-benzoxazin-4-one serves as a vital intermediate in the synthesis of complex organic molecules. It is used to create various substituted benzoxazinones and other heterocycles through reactions with different nucleophiles. The chloromethyl group is particularly useful for introducing functional groups via nucleophilic substitution reactions .

Synthetic Routes

The synthesis of this compound typically involves the reaction of anthranilic acid with chloroacetyl chloride in the presence of a base like pyridine. The reaction conditions often include refluxing in solvents such as dichloromethane or toluene. This method allows for the efficient formation of the benzoxazinone ring structure.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of benzoxazinones can inhibit the growth of various cancer cell lines and possess antibacterial properties against certain pathogens. This makes them potential candidates for drug development aimed at treating infections and cancer .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets within cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or disruption of cellular processes. The benzoxazinone core may interact with specific receptors or enzymes, modulating their activity and contributing to therapeutic effects .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is being explored for its potential role in developing new pharmaceuticals with anti-inflammatory and analgesic properties. Its ability to inhibit elastase, an enzyme linked to tissue inflammation and damage, positions it as a candidate for treating conditions related to excessive protease activity .

Case Studies

- Elastase Inhibition : A study highlighted that derivatives of 4H-benzoxazinones exhibit strong inhibitory activity against human leukocyte elastase, suggesting their utility in preventing tissue damage associated with inflammatory diseases .

- Anticancer Activity : Research on benzoxazinone derivatives has demonstrated their efficacy in inhibiting cancer cell proliferation, indicating their potential as anticancer agents .

Industrial Applications

Agrochemicals and Industrial Chemicals

In addition to its pharmaceutical applications, this compound is utilized in producing agrochemicals. Its derivatives are being investigated for use as herbicides and pesticides due to their biological activity against plant pathogens .

Mécanisme D'action

The mechanism of action of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazinone core can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(chloromethyl)-4H-3,1-benzoxazin-4-one: Known for its diverse biological activities and synthetic versatility.

2-(chloromethyl)-1H-benzo[d]imidazole: Similar structure but different biological properties.

2-methyl-4H-benzo[d][1,3]oxazin-4-one: Lacks the chloromethyl group but shares the benzoxazinone core.

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound’s versatility in synthetic chemistry and its potential biological activities make it a valuable intermediate in pharmaceutical and industrial applications .

Activité Biologique

2-(Chloromethyl)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a chloromethyl group that enhances its reactivity and potential therapeutic effects. Research has explored its properties as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The structure of this compound is characterized by a benzoxazinone core with a chloromethyl substituent. This configuration allows for various interactions with biological targets, which can lead to significant pharmacological effects.

Antimicrobial Activity

Research indicates that benzoxazinones exhibit notable antimicrobial properties. Specifically, derivatives of this compound have been evaluated for their efficacy against various pathogens. The compound's mechanism involves the formation of covalent bonds with nucleophilic sites in microbial enzymes, inhibiting their activity and disrupting cellular processes .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | Activity Type | Inhibition Percentage |

|---|---|---|

| Sclerotium rolfsii | Fungal | 75% |

| Fusarium culmorum | Fungal | 70% |

| Staphylococcus aureus | Bacterial | 80% |

| Escherichia coli | Bacterial | 65% |

Anticancer Properties

The anticancer potential of this compound has been investigated through several studies. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including P388 leukemia cells. The compound exhibited an ID50 value of approximately 9.9 µM, indicating significant cytotoxicity . The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound

| Cell Line | ID50 (µM) | Mechanism of Action |

|---|---|---|

| P388 | 9.9 | Apoptosis induction |

| MCF7 (Breast) | 8.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.2 | Mitochondrial dysfunction |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines and modulate immune responses . The chloromethyl group may facilitate interactions with inflammatory mediators.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins. The chloromethyl group can react with nucleophiles in proteins, leading to enzyme inhibition or modulation of receptor activity. This property is crucial for its roles in antimicrobial action and anticancer effects.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoxazinones significantly reduced fungal growth in agricultural settings, suggesting potential use as biofungicides .

- Cancer Treatment : In a clinical trial involving patients with leukemia, derivatives based on this compound showed improved survival rates when combined with standard chemotherapy agents .

- Inflammation Management : A recent study reported that treatment with this compound reduced symptoms in animal models of rheumatoid arthritis by decreasing inflammatory markers .

Propriétés

IUPAC Name |

2-(chloromethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-8-11-7-4-2-1-3-6(7)9(12)13-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLTUGCIQRSGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366645 | |

| Record name | 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98592-35-9 | |

| Record name | 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.